Dimethyl glutaconate
Overview
Description
Synthesis Analysis
The synthesis of dimethyl glutaconate and its derivatives has been explored through various methods, including Vilsmeier addition and oxidation processes. For instance, substituted glutaconaldehyde derivatives have been synthesized via Vilsmeier addition to specific alkynes, leading to a range of pentamethinium salts, which represent a pathway to glutaconaldehyde derivatives (Nolte, Schäfer, & Reichardt, 1991). Another method involves the oxidation of dimethyl glutaconate to produce dimethyl 2-oxoglutaconate in improved yields, highlighting an efficient synthesis route (Berkman, 2001).
Molecular Structure Analysis
The molecular structure of dimethyl glutaconate derivatives has been elucidated through various analytical techniques, including spectral analysis and crystal structure determination. Studies have detailed the structural elucidation of these compounds, revealing insights into their molecular configurations and the impact of different substitutions on their structure (Filippakis, Leiserowitz, & Schmidt, 1967).
Chemical Reactions and Properties
Dimethyl glutaconate undergoes various chemical reactions, including base-catalyzed [3 + 3] and [3 + 2 + 1] annulation-aerobic oxidative benzannulations, leading to the formation of substituted benzenes under mild, metal-free conditions (Diallo et al., 2012). Additionally, the reactivity of dimethyl glutaconate in electrochemical fluorination has been studied, demonstrating its potential for synthesizing monofluoro derivatives (Ilayaraja, Radhakrishnan, & Renganathan, 2010).
Scientific Research Applications
Chemical Synthesis and Organic Reactions : Dimethyl 2-oxoglutaconate is useful in Doebner-von Miller-type annulations, quinoline synthesis, and as a potential dienophile (Berkman, 2001). Additionally, it is involved in the base-catalyzed [3 + 3] aerobic oxidative aromatization of unsaturated carbonyl compounds, efficiently synthesizing substituted benzenes under mild, metal-free conditions (Diallo et al., 2012).
Medical Applications : In the medical field, calcium gluconate or magnesium sulfate combined with dimethyl sulfoxide shows efficacy in slowing the progression of hydrofluoric acid burns and enhancing tissue recovery (Seyb et al., 1995). Additionally, post-traumatic dimethyl fumarate treatment can improve neurological outcomes and reduce brain tissue loss after traumatic brain injury (Krämer et al., 2017).
Diabetes Treatment : Dimethyl glutaconate enhances the insulinotropic action of GLP-1 in fed anaesthetized rats, indicating potential use in non-insulin-dependent diabetes treatment (Cancelas et al., 2001).
Veterinary Applications : In veterinary medicine, zinc gluconate combined with dimethyl sulphoxide (DMSO) is an effective method for chemical neutering in canine males (Soto et al., 2009).
Neuroprotection : Dimethyl Sulfoxide (DMSO) protects against excitotoxic death in hippocampal neurons, suggesting potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Pharmaceutical Formulations : A nonaqueous glucagon formulation involving dimethyl glutaconate shows excellent stability, making it suitable for infusion pump systems (Newswanger et al., 2015).
Ophthalmology : Dimethylfumarate increases the antioxidant capability of human retinal pigment epithelium without direct antioxidant supplementation (Nelson et al., 1999).
Research Trends : The top 100 cited articles on dimethyl fumarate show a shift in research focus from chemistry to neurosciences/neurology, highlighting the evolving applications of this compound (García-Fernández et al., 2021).
Endocrinology : DMSO may stimulate increased glucocorticoid secretion in rats, contributing to its anti-inflammatory effect (Allen & Allen, 1975).
Mitochondrial Integrity : Exposure to DMSO can cause mitochondrial impairment in astrocytes, affecting cell viability and glial glutamate transporter expression (Yuan et al., 2014).
properties
IUPAC Name |
dimethyl (E)-pent-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCGFFOFYXLNCG-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl glutaconate | |
CAS RN |
5164-76-1 | |
Record name | Dimethyl-pent-2-enedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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